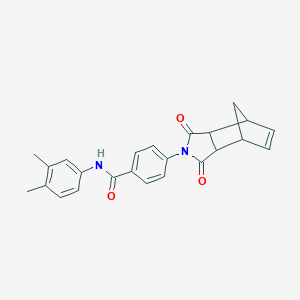![molecular formula C29H22BrNO5 B339908 2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate (non-preferred name)](/img/structure/B339908.png)
2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Discuss its significance in the field of chemistry and any known applications or uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound. Include information on the starting materials, reagents, and catalysts used, as well as the reaction conditions (temperature, pressure, solvents, etc.).
Industrial Production Methods: Discuss any known industrial production methods for the compound. Include information on the scale of production, any special equipment or techniques used, and any challenges or considerations in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on the reaction mechanisms and any specific conditions required for the reactions to proceed.
Major Products: Identify the major products formed from these reactions. Discuss any known side reactions or by-products that may be formed.
Applications De Recherche Scientifique
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
- Chemistry: As a reagent, catalyst, or intermediate in chemical synthesis.
- Biology: In biochemical assays, as a probe or marker, or in drug development.
- Medicine: As a therapeutic agent, diagnostic tool, or in medical research.
- Industry: In manufacturing processes, materials science, or other industrial applications.
Mécanisme D'action
Describe the mechanism by which the compound exerts its effects. Include information on the molecular targets and pathways involved. Discuss any known interactions with other molecules or biological systems.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any structural, chemical, or functional differences that set it apart.
List of Similar Compounds: Provide a list of similar compounds, including their chemical structures and any known similarities or differences in their properties or applications.
Propriétés
Formule moléculaire |
C29H22BrNO5 |
|---|---|
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate |
InChI |
InChI=1S/C29H22BrNO5/c1-15(29(35)36-14-22(32)16-10-12-17(30)13-11-16)31-27(33)25-23-18-6-2-3-7-19(18)24(26(25)28(31)34)21-9-5-4-8-20(21)23/h2-13,15,23-26H,14H2,1H3 |
Clé InChI |
DJPGVJKJACQEFX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
SMILES canonique |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-ethylphenyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B339828.png)
![N-{2-[(5-chloro-2-methoxyanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339829.png)
![N-(2-{[2-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B339831.png)
![N-{3-[(2,3-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B339835.png)
![2-({4-[(5-Chloro-2-methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B339837.png)
![2-[(4-{[2-(Trifluoromethyl)anilino]carbonyl}anilino)carbonyl]benzoic acid](/img/structure/B339838.png)
![2-({4-[(3,5-Dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B339842.png)




![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B339853.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylpentanoate](/img/structure/B339854.png)
